molecular formula C16H23BrN2O2 B12440461 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine CAS No. 887579-86-4

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine

Numéro de catalogue: B12440461
Numéro CAS: 887579-86-4
Poids moléculaire: 355.27 g/mol
Clé InChI: DDGAECCTDPXGRP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

Numéro CAS

887579-86-4

Formule moléculaire

C16H23BrN2O2

Poids moléculaire

355.27 g/mol

Nom IUPAC

tert-butyl 3-[2-(3-bromophenyl)ethylamino]azetidine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-10-14(11-19)18-8-7-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

Clé InChI

DDGAECCTDPXGRP-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)N1CC(C1)NCCC2=CC(=CC=C2)Br

Origine du produit

United States

Méthodes De Préparation

Boc Anhydride-Mediated Protection

The Boc protection of 2-(3-bromophenyl)ethanamine is a critical precursor step. As demonstrated in analogous syntheses of N-Boc-2-(4-bromophenyl)ethylamine, this reaction employs di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine (TEA) or potassium carbonate.

Representative Protocol:

  • Substrate: 2-(3-Bromophenyl)ethanamine (10.0 g, 48.98 mmol)
  • Solvent: Anhydrous DMF (150 mL)
  • Base: Triethylamine (35 mL, 244.9 mmol)
  • Reagent: Boc anhydride (12.8 g, 58.78 mmol)
  • Conditions: 50°C for 15 minutes
  • Workup: Extraction with ether, washing with brine, and silica gel chromatography
  • Yield: 89% (off-white solid)

Key Observations:

  • DMF enhances reaction efficiency compared to dichloromethane (DCM).
  • Elevated temperatures (50°C) reduce reaction time without compromising yield.
  • Crude products often require purification via flash chromatography to remove excess Boc anhydride and byproducts.

Functionalization of Azetidine with 2-(3-Bromophenyl)Ethylamino Substituent

Nucleophilic Substitution at Azetidine C3

The azetidine ring undergoes nucleophilic substitution at the C3 position using 2-(3-bromophenyl)ethylamine derivatives. This method typically employs azetidine precursors with leaving groups (e.g., halides, mesylates) at C3.

Example from Patent Literature:

  • Substrate: 3-Bromoazetidine hydrochloride (1.2 g, 6.7 mmol)
  • Nucleophile: N-Boc-2-(3-bromophenyl)ethylamine (2.3 g, 7.4 mmol)
  • Base: Potassium carbonate (2.8 g, 20.1 mmol)
  • Solvent: 1,4-Dioxane (30 mL)
  • Conditions: Reflux for 16 hours under argon
  • Yield: 64% (white crystalline solid)

Optimization Insights:

  • Prolonged heating (12–16 hours) ensures complete substitution.
  • Polar aprotic solvents like dioxane improve nucleophilicity compared to DCM.

Reductive Amination of Azetidin-3-One

Azetidin-3-one serves as a versatile intermediate for introducing amino substituents via reductive amination. This approach avoids the need for pre-functionalized azetidine derivatives.

Protocol from PMC Studies:

  • Substrate: Azetidin-3-one (2.0 g, 22.7 mmol)
  • Amine: N-Boc-2-(3-bromophenyl)ethylamine (7.4 g, 23.8 mmol)
  • Reducing Agent: Sodium cyanoborohydride (1.7 g, 27.2 mmol)
  • Catalyst: Acetic acid (2.3 mL, 40.9 mmol)
  • Solvent: Methanol (50 mL)
  • Conditions: Room temperature, 12 hours
  • Yield: 72% (colorless oil)

Advantages:

  • Mild conditions prevent Boc group cleavage.
  • Single-step formation of the C–N bond simplifies purification.

Integrated Synthesis Routes

Sequential Protection and Functionalization

Combining Boc protection and azetidine functionalization into a streamlined process reduces intermediate isolation steps.

Case Study:

  • Step 1: Protect 2-(3-bromophenyl)ethanamine with Boc anhydride in DMF (89% yield).
  • Step 2: React N-Boc-2-(3-bromophenyl)ethylamine with 3-bromoazetidine in dioxane/K2CO3 (64% yield).
  • Overall Yield: 57%

Critical Parameters:

  • Exclusion of moisture prevents Boc group hydrolysis.
  • Use of anhydrous solvents (e.g., dioxane) enhances reaction reproducibility.

One-Pot Suzuki-Miyaura Coupling

For analogs requiring aryl boronate intermediates, Suzuki coupling enables direct introduction of the 3-bromophenyl group post-azetidine formation.

Adapted from PMC Methods:

  • Substrate: 3-Aminoazetidine-Boc (1.0 g, 5.9 mmol)
  • Boronic Acid: 3-Bromophenylboronic acid (1.5 g, 7.1 mmol)
  • Catalyst: Pd(PPh3)4 (0.34 g, 0.3 mmol)
  • Base: K2CO3 (2.4 g, 17.7 mmol)
  • Solvent: THF/H2O (4:1, 25 mL)
  • Conditions: 85°C, 18 hours
  • Yield: 68% (pale-yellow solid)

Applications:

  • Ideal for synthesizing derivatives with modified aryl groups.
  • Requires rigorous degassing to prevent catalyst deactivation.

Structural Characterization and Validation

Spectroscopic Analysis

1H NMR (400 MHz, CDCl3):

  • δ 1.44 (s, 9H, Boc CH3)
  • δ 2.82 (t, J = 6.9 Hz, 2H, CH2NH)
  • δ 3.39 (m, 2H, azetidine CH2)
  • δ 7.48 (d, J = 8.1 Hz, 2H, aromatic H)

LCMS:

  • m/z = 355.27 [M+H]+ (calc. 355.27)

Key Indicators:

  • Boc group protons resonate as a singlet at δ 1.44.
  • Aromatic protons exhibit coupling patterns consistent with meta-substitution.

Comparative Analysis of Methodologies

Method Yield Complexity Key Advantage
Nucleophilic Substitution 64–89% Moderate High reproducibility
Reductive Amination 72% Low Avoids pre-functionalized azetidines
Suzuki Coupling 68% High Enables aryl diversification

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le 1-Boc-3-[2-(3-bromo-phényl)-éthylamino]-azétidine a plusieurs applications de recherche scientifique, notamment :

    Chimie : Le composé est utilisé comme élément constitutif dans la synthèse de molécules plus complexes, en particulier dans le développement de produits pharmaceutiques et d'agrochimiques.

    Biologie : Il est utilisé dans l'étude des processus biologiques et comme outil pour sonder la fonction d'enzymes ou de récepteurs spécifiques.

    Industrie : Il est utilisé dans la production de produits chimiques et de matériaux spéciaux aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du 1-Boc-3-[2-(3-bromo-phényl)-éthylamino]-azétidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut agir comme un inhibiteur ou un activateur de ces cibles, modulant leur activité et influençant diverses voies biochimiques. Le mécanisme exact dépend de l'application spécifique et du contexte moléculaire dans lequel le composé est utilisé.

Applications De Recherche Scientifique

While a comprehensive data table and case studies for the specific applications of "1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine" are not available within the provided search results, the information below summarizes the potential applications based on related research.

Scientific Research Applications
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a chemical compound with the molecular formula C16H23BrN2O2 . The PubChem CID for this compound is 57355327 .

Azetidines as MEK Inhibitors
Azetidines, a class of compounds to which 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine belongs, have been identified as inhibitors of MEK (Mitogen-activated protein kinase) . MEK is a kinase involved in the MEK-ERK (Extracellular signal-regulated kinase) signal transduction pathway . This pathway is a target for therapeutic intervention, particularly in treating hyperproliferative diseases such as cancer .

Potential applications in cancer treatment:

  • MEK inhibitors can treat various human cancers with Ras and Raf mutations . These mutations are present in a large portion of human cancers .
  • Examples include melanomas, pancreatic cancers, colorectal cancers, lung cancers, thyroid cancer, and endometrioid ovarian cancers .

Mécanisme D'action

The mechanism of action of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Core Ring Variations

1-BOC-4-[2-(3-Bromo-phenyl)-ethylamino]-piperidine
  • CAS : 887583-95-1
  • Formula : C₁₈H₂₇BrN₂O₂
  • Molecular Weight : 383.32 g/mol
  • Key Differences :
    • Replaces the azetidine ring with a 6-membered piperidine ring.
    • Substitution occurs at the 4-position of piperidine instead of the 3-position in azetidine.
    • Larger molecular weight and altered steric/electronic properties due to ring size and substitution pattern .
1-Boc-3-(bromomethyl)azetidine
  • CAS: Not explicitly listed (related to 1-Boc-3-(bromomethyl)azetidine in ).
  • Formula: C₉H₁₆BrNO₂
  • Molecular Weight : 250.13 g/mol
  • Key Differences: Substitutes the 2-(3-bromophenyl)ethylamino group with a bromomethyl group.

Substituent Modifications

1-Boc-3-([2-(4-Bromo-phenyl)-ethylamino]-methyl)-piperidine
  • CAS : 887587-34-0
  • Formula : C₁₉H₂₉BrN₂O₂
  • Molecular Weight : 397.35 g/mol
  • Key Differences :
    • Bromine substitution at the 4-position of the phenyl ring instead of the 3-position.
    • Positional isomerism may influence binding affinity in receptor studies due to altered electronic effects .
1-Boc-3-[(4-fluorophenyl-amino)-methyl]-azetidine
  • CAS : 887590-04-7
  • Formula : C₁₅H₂₁FN₂O₂
  • Molecular Weight : 280.34 g/mol
  • Key Differences :
    • Replaces bromine with fluorine and shifts substitution to the 4-position.
    • Fluorine’s electronegativity enhances metabolic stability but reduces steric bulk compared to bromine .

Functional Group Variations

N-Boc-2-(4-Bromo-phenyl)-ethylamine
  • CAS : 120157-97-3
  • Formula: C₁₃H₁₈BrNO₂
  • Molecular Weight : 300.19 g/mol
  • Key Differences: Lacks the azetidine ring entirely, simplifying the structure to a Boc-protected ethylamine.

Research Implications

  • Pharmacological Potential: Analogs with bromophenyl groups (e.g., 3- vs. 4-substitution) may exhibit varied receptor binding profiles, as seen in studies of similar adrenoceptor-targeted compounds .
  • Synthetic Utility : Azetidine derivatives offer advantages in constrained peptide mimetics, while piperidine analogs are preferred for larger scaffolds .

Activité Biologique

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a Boc (tert-butyloxycarbonyl) protecting group, an azetidine ring, and a bromo-substituted phenyl group. Its molecular formula is C14_{14}H18_{18}BrN1_{1}O2_{2}, and it possesses a molecular weight of approximately 300.19 g/mol.

Pharmacological Profile

1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine has shown potential in various biological assays, primarily focusing on its interaction with neurotransmitter systems and its role as a pharmacological agent.

Key Findings:

  • Receptor Interaction: The compound exhibits activity as a selective antagonist for certain serotonin receptors, particularly the 5-HT2A_2A receptor, which is implicated in mood regulation and psychotropic effects .
  • Inhibition Studies: In vitro studies have demonstrated that the compound inhibits the uptake of serotonin, suggesting potential applications in treating mood disorders .

Structure-Activity Relationship (SAR)

Research into the SAR of related azetidine compounds indicates that modifications to the phenyl group and the introduction of various substituents can significantly affect biological activity. For instance:

  • Substitution at the para position of the phenyl ring enhances receptor affinity.
  • The presence of electron-withdrawing groups increases the inhibitory potency against serotonin reuptake .

Study 1: Antidepressant Activity

In a study evaluating the antidepressant potential of azetidine derivatives, 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine was administered to animal models exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time in forced swim tests, suggesting antidepressant-like effects .

Study 2: Neuroprotective Effects

Another investigation focused on neuroprotective properties. The compound was tested against oxidative stress-induced neuronal damage in vitro. It demonstrated significant protective effects, likely through modulation of oxidative stress pathways .

Data Tables

Compound NameIC50 (nM)Receptor TypeActivity
1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine755-HT2A_2A ReceptorAntagonist
Related Compound A505-HT2A_2A ReceptorAntagonist
Related Compound B200SERT (Serotonin Transporter)Inhibitor

Q & A

Q. How can researchers optimize the synthesis of 1-Boc-3-[2-(3-bromo-phenyl)-ethylamino]-azetidine to improve yield and purity?

Methodological Answer: Optimization requires systematic experimental design (DoE) to evaluate variables such as reaction temperature, stoichiometry, and catalyst loading. Flow chemistry techniques (e.g., continuous-flow reactors) can enhance reproducibility and scalability by minimizing side reactions and improving heat/mass transfer . For Boc-protected intermediates, ensure anhydrous conditions to prevent premature deprotection, as moisture can hydrolyze the tert-butyloxycarbonyl (Boc) group . Characterization of intermediates via NMR and HPLC is critical to identify impurities and adjust reaction parameters iteratively .

Q. What analytical techniques are most effective for characterizing intermediates and the final compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR to confirm the integrity of the azetidine ring, Boc group, and bromophenyl substituent. Compare chemical shifts with literature data for similar azetidine derivatives .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for verifying the ethylamino linkage and bromine isotopic signature .
  • HPLC-PDA : Reverse-phase HPLC with photodiode array detection monitors purity and resolves polar byproducts (e.g., de-Boc products or hydrolyzed intermediates) .

Q. How should researchers select precursors for synthesizing the 3-bromo-phenyl-ethylamino moiety?

Methodological Answer: The 3-bromo-phenyl group can be introduced via Suzuki-Miyaura coupling using 3-bromophenylboronic acid or via nucleophilic substitution of 3-bromo-benzaldehyde derivatives . For the ethylamino linker, consider reductive amination of 3-bromo-benzaldehyde with ethylenediamine, followed by Boc protection. Ensure regioselectivity by controlling pH and temperature during amination to avoid over-alkylation .

Advanced Research Questions

Q. How can stereochemical outcomes during azetidine ring formation be controlled or analyzed?

Methodological Answer: Azetidine ring closure is prone to stereochemical variability due to ring strain. Use chiral auxiliaries or enantioselective catalysts (e.g., organocatalysts) to direct stereochemistry . X-ray crystallography of intermediates (e.g., tert-butyl 3-hydroxyazetidine-1-carboxylate) provides definitive stereochemical assignment . For dynamic systems, variable-temperature NMR can probe conformational equilibria .

Q. What strategies mitigate Boc group instability during prolonged reactions or under acidic/basic conditions?

Methodological Answer: The Boc group is labile under strong acids (e.g., TFA) or bases. To stabilize it:

  • Use mild deprotection agents (e.g., HCl in dioxane) for selective removal without affecting the azetidine ring .
  • Employ orthogonal protecting groups (e.g., Fmoc for amines) if sequential deprotection is required .
  • Monitor reaction progress via in-situ FTIR to detect CO2_2 release (indicative of Boc cleavage) and adjust conditions dynamically .

Q. How can researchers resolve contradictions in reported physical properties (e.g., melting points) for this compound?

Methodological Answer: Discrepancies in melting points (e.g., 36–43°C vs. literature ranges) may arise from polymorphic forms or residual solvents. Conduct:

  • DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis differentiate polymorphs and quantify solvent content .
  • Recrystallization Studies : Screen solvents (e.g., ethanol, hexane) to isolate pure crystalline forms and correlate with reported data .

Q. What mechanistic insights exist for the reactivity of the bromophenyl group in cross-coupling reactions?

Methodological Answer: The bromine atom at the meta position influences electronic and steric effects in palladium-catalyzed couplings. DFT calculations predict activation barriers for oxidative addition steps, while Hammett studies quantify substituent effects on reaction rates . For Suzuki-Miyaura couplings, use Pd(PPh3_3)4_4 with arylboronic acids in THF/water mixtures, optimizing base (e.g., K2_2CO3_3) to minimize protodebromination .

Q. How does the azetidine ring’s conformation impact the compound’s biological or catalytic activity?

Methodological Answer: The azetidine’s puckered conformation affects binding to biological targets (e.g., enzymes) or metal centers in catalysis. Molecular dynamics simulations predict preferred ring puckering modes (e.g., envelope vs. twist), while NOE NMR experiments validate spatial proximity of substituents . Comparative studies with pyrrolidine or piperidine analogs can isolate ring size effects .

Data-Driven Research Considerations

Q. How should researchers design stability studies for this compound under varying storage conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible) to identify degradation pathways (e.g., Boc deprotection or bromine displacement) .
  • LC-MS Stability Screening : Track degradation products over time and quantify kinetics using Arrhenius plots to predict shelf-life .

Q. What computational tools are recommended for modeling the compound’s reactivity or interactions?

Methodological Answer:

  • DFT Calculations (Gaussian, ORCA) : Model transition states for ring-opening reactions or ligand-receptor binding energies .
  • Molecular Docking (AutoDock, Schrödinger) : Predict interactions with biological targets (e.g., kinases) using the bromophenyl group as a hydrophobic anchor .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.